molecular formula C20H23N5O4 B2379125 N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040656-33-4

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2379125
CAS No.: 1040656-33-4
M. Wt: 397.435
InChI Key: KHGKIYZCLYVPAV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • A 7-propyl substituent, influencing lipophilicity and steric bulk.
  • A 6-carboxamide group linked to a 3-acetamidophenyl moiety, enhancing solubility and target-binding interactions via hydrogen bonding and π-stacking.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-9-25-16(11-15-18(25)23(3)20(29)24(4)19(15)28)17(27)22-14-8-6-7-13(10-14)21-12(2)26/h6-8,10-11H,5,9H2,1-4H3,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGKIYZCLYVPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=CC(=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetamidophenylamine with a suitable pyrrolo[2,3-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The target compound shares a pyrrolo[2,3-d]pyrimidine core with several analogues, but differences in substituents and synthesis routes significantly alter physicochemical and pharmacological properties. Below is a systematic comparison:

Structural and Substituent Variations

Compound Name & Source Core Structure Key Substituents Synthesis Method
Target Compound Pyrrolo[2,3-d]pyrimidine 7-propyl ; 6-carboxamide-N-(3-acetamidophenyl) Likely Pd-catalyzed coupling (similar to )
7-Cyclopentyl-N,N-dimethyl analogue Pyrrolo[2,3-d]pyrimidine 7-cyclopentyl ; 6-carboxamide-N,N-dimethyl Pd2(dba)3/XantPhos/Cs2CO3 in DMF
7-Cyclopentyl-N-(2-methoxyphenyl) Pyrrolo[2,3-d]pyrimidine 7-cyclopentyl ; 6-carboxamide-N-(2-methoxyphenyl) One-pot synthesis with DIPEA in acetonitrile
7-Butyl-N-(3-methoxypropyl) Pyrrolo[2,3-d]pyrimidine 7-butyl ; 6-carboxamide-N-(3-methoxypropyl) Unspecified (patent-derived structure)
Pyrazolo[3,4-d]pyrimidine derivative Pyrazolo[3,4-d]pyrimidine Fluorophenyl ; chromen-4-one ; acetamide substituents Pd-catalyzed cross-coupling with Na2CO3
Key Observations:
  • Substituent Effects: The 7-propyl group in the target compound offers intermediate lipophilicity compared to 7-cyclopentyl (bulkier, more lipophilic) or 7-butyl (longer chain, higher flexibility) .

Spectroscopic and Structural Insights

While direct NMR data for the target compound are unavailable, highlights region-specific chemical shift variations in analogous compounds (e.g., substituents at positions 29–36 and 39–44 alter proton environments) . This suggests that the 3-acetamidophenyl group in the target compound would induce distinct shifts in regions A/B, aiding structural validation.

Implications for Drug Design

  • Solubility : The 3-acetamidophenyl group improves aqueous solubility over alkylated or methoxy-substituted analogues .
  • Target Binding : The acetamide moiety may engage in hydrogen bonding with kinase ATP pockets, similar to pyrimidine-based inhibitors .

Biological Activity

N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing literature and research.

Chemical Structure and Properties

This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, characterized by a core structure known for diverse biological activities. The presence of an acetamidophenyl group and a carboxamide functional group enhances its pharmacological potential.

Antitumor Activity

Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. A study by Wang et al. (2015) identified derivatives of this class as potential antitumor agents targeting folate receptors. The mechanism involves the inhibition of DNA synthesis and cell proliferation in cancer cells .

Antibacterial Properties

Pyrrolo[2,3-d]pyrimidine derivatives have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. Interaction studies suggest that these compounds can inhibit bacterial growth by disrupting essential cellular processes. For instance, compounds from this class have been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound have revealed potential in modulating inflammatory pathways. The ability to reduce cytokine production could position it as a candidate for treating inflammatory diseases.

Synthesis and Evaluation

The synthesis of this compound can be achieved through multi-component reactions. These reactions are crucial for modifying the compound to enhance its biological activity or create derivatives with specific properties.

Pharmacological Profile

A pharmacological evaluation has shown that this compound exhibits a broad spectrum of biological activities. Table 1 summarizes the key findings from various studies:

Activity Target Effectiveness
AntitumorFolate receptorsSignificant inhibition
AntibacterialStaphylococcus aureusModerate activity
Anti-inflammatoryCytokine productionDose-dependent effect

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